- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-ParoxetineJournal of Organic Chemistry, 2019, 84(9), 5313-5327,
Cas no 97985-66-5 (3-(3-bromophenyl)prop-2-enal)

3-(3-bromophenyl)prop-2-enal structure
商品名:3-(3-bromophenyl)prop-2-enal
3-(3-bromophenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- (E)-3-(3-Bromophenyl)acrylaldehyde
- trans-3-Bromocinnamaldehyde
- (E)-3-(3-Bromophenyl)-2-propenal
- 3-(3-BROMOPHENYL)ACRYLALDEHYDE
- 3-Bromocinnamaldehyde
- m-Bromzimtaldehyd
- (2E)-3-(3-bromophenyl)prop-2-enal
- 3-(3-Bromophenyl)propenal
- AMBZ0232
- QICJGJJHIQBWJR-DUXPYHPUSA-N
- (E)-3-(3-Bromo-phenyl)-propenal
- FCH2575977
- FCH1317924
- AM85992
- AX8137262
- AX8078358
- ST2410347
- AB0022448
- W3315
- Z3561
- 985B665
- (2E)-3-(3-Bromophenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-bromophenyl)-, (E)- (ZCI)
- (E)-3-Bromocinnamaldehyde
- 3-(3-bromophenyl)prop-2-enal
- 2-Propenal, 3-(3-bromophenyl)-, (2E)-
- 97985-66-5
- SCHEMBL1191454
- AKOS005133595
- XDA98566
- 15185-59-8
- MFCD00996500
- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
- (E)-3-(3-bromophenyl)prop-2-enal
- EN300-1246896
- J-501887
- BS-52020
-
- MDL: MFCD00996500
- インチ: 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
- InChIKey: QICJGJJHIQBWJR-DUXPYHPUSA-N
- ほほえんだ: C(/C1C=CC=C(Br)C=1)=C\C=O
計算された属性
- せいみつぶんしりょう: 209.96800
- どういたいしつりょう: 209.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.466
- ふってん: 309.7 °C at 760 mmHg
- フラッシュポイント: 309.7 °C at 760 mmHg
- PSA: 17.07000
- LogP: 2.66120
3-(3-bromophenyl)prop-2-enal セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
3-(3-bromophenyl)prop-2-enal 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-(3-bromophenyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246896-0.1g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 0.1g |
$691.0 | 2023-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-5g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 95+% | 5g |
4054.0CNY | 2021-07-14 | |
Alichem | A019110112-10g |
(E)-3-(3-Bromophenyl)acrylaldehyde |
97985-66-5 | 95% | 10g |
$870.26 | 2023-08-31 | |
Alichem | A019110112-25g |
(E)-3-(3-Bromophenyl)acrylaldehyde |
97985-66-5 | 95% | 25g |
$1579.00 | 2023-08-31 | |
Enamine | EN300-1246896-2500mg |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 2500mg |
$529.0 | 2023-10-02 | ||
Aaron | AR01DO1D-1g |
2-Propenal, 3-(3-bromophenyl)-, (2E)- |
97985-66-5 | 95% | 1g |
$448.00 | 2025-02-10 | |
Enamine | EN300-1246896-0.25g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 0.25g |
$723.0 | 2023-06-08 | ||
abcr | AB449550-1g |
3-(3-Bromophenyl)acrylaldehyde, 95%; . |
97985-66-5 | 95% | 1g |
€309.50 | 2024-08-03 | |
Enamine | EN300-1246896-0.05g |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 0.05g |
$660.0 | 2023-06-08 | ||
Enamine | EN300-1246896-100mg |
3-(3-bromophenyl)prop-2-enal |
97985-66-5 | 100mg |
$238.0 | 2023-10-02 |
3-(3-bromophenyl)prop-2-enal 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; 24 h, 25 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized NitrocyclopropanesJournal of Organic Chemistry, 2015, 80(18), 9176-9184,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridyl disulfide Solvents: Acetone ; 18 h, rt
リファレンス
- Regioselective Disulfide-Catalyzed Photocatalytic Oxidative Cleavage of 1-Arylbutadienes to CinnamaldehydesOrganic Letters, 2022, 24(19), 3435-3439,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Oxygen , Ferric sulfate hydrate Solvents: Acetonitrile , Water ; rt → 45 °C; 21 h, 45 °C
リファレンス
- Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to CinnamaldehydesOrganic Letters, 2019, 21(22), 9203-9207,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
リファレンス
- Production of myxopyronin and its derivatives by mutasynthesis employing a genetically modified myxopyronin genes, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
リファレンス
- Emission Wavelength Prediction of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-oneJournal of the American Chemical Society, 2011, 133(17), 6642-6649,
ごうせいかいろ 7
はんのうじょうけん
1.1 -
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
リファレンス
- Secondary amine-catalyzed [3 + 3] benzannulation to access polysubstituted benzenes through iminium activationSynthetic Communications, 2018, 48(3), 336-343,
ごうせいかいろ 8
はんのうじょうけん
1.1 Solvents: Toluene ; 50 °C
リファレンス
- Synergistic catalysis: cis-cyclopropanation of benzoxazolesChemical Science, 2016, 7(2), 984-988,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
リファレンス
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated DienesChemistry - A European Journal, 2013, 19(12), 3833-3837,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt
リファレンス
- Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam ReactionOrganic Letters, 2022, 24(32), 6013-6017,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid , Oxygen Catalysts: tert-Butyl nitrite , Bis(benzonitrile)dichloropalladium Solvents: tert-Butanol , Mesitylene ; 8 h, 1 atm, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
リファレンス
- Dehydrogenative Synthesis of Linear α,β-Unsaturated Aldehydes with Oxygen at Room Temperature Enabled by tBuONOACS Catalysis, 2017, 7(6), 4000-4003,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (CuO) (supported on magnesium exchanged zeolite-Y) Solvents: Ethanol ; 10 h, 100 °C
リファレンス
- Dehydrogenation of ethanol over CuO-Mg-Y for cross-aldol condensation with aryl aldehydesMicroporous and Mesoporous Materials, 2022, 336,,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Acetic acid ; rt; 2.5 min
1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C
1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C
リファレンス
- De novo synthesis of functionalized 1,3-enynes and extended conjugated molecular systemsRSC Advances, 2015, 5(32), 24834-24845,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 92 h, rt
リファレンス
- Visible-light excitation of iminium ions enables the enantioselective catalytic β-alkylation of enalsNature Chemistry, 2017, 9(9), 868-873,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
リファレンス
- Advanced Mutasynthesis Studies on the Natural α-Pyrone Antibiotic Myxopyronin from Myxococcus fulvusChemBioChem, 2015, 16(6), 946-953,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Tempo Catalysts: 1,10-Phenanthroline , Iron chloride (FeCl3) Solvents: Chlorobenzene ; 12 h, 120 °C
リファレンス
- Iron-Catalyzed α,β-Dehydrogenation of Carbonyl CompoundsOrganic Letters, 2021, 23(5), 1611-1615,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: Toluene ; overnight, 80 °C
リファレンス
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromaticsJournal of Medicinal Chemistry, 2021, 64(17), 12938-12963,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
リファレンス
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomeraseOrganic & Biomolecular Chemistry, 2023, 21(10), 2086-2090,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water Solvents: Acetonitrile ; rt
リファレンス
- Electrochemical Formation of Cinnamaldehyde by the Electrolyte System N,N-Diisopropylethylamine and 1,1,1,3,3,3-Hexafluoropropan-2-olChemElectroChem, 2020, 7(7), 1619-1622,
ごうせいかいろ 20
はんのうじょうけん
1.1 Solvents: Dichloromethane ; rt
リファレンス
- Palladium-Catalyzed [5 + 2] Annulation of Vinylethylene Carbonates with Barbiturate-Derived AlkenesOrganic Letters, 2020, 22(18), 7158-7163,
3-(3-bromophenyl)prop-2-enal Raw materials
- Benzene, 1-bromo-3-(1,3-butadienyl)-, (E)-
- (Triphenylphosphoranylidene)acetaldehyde
- 3-(3-Bromophenyl)propanal
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- (Formylmethyl)triphenylphosphonium chloride
- 3-(3-bromophenyl)prop-2-en-1-ol
- 3-Bromobenzaldehyde
- propanedioic acid
3-(3-bromophenyl)prop-2-enal Preparation Products
3-(3-bromophenyl)prop-2-enal 関連文献
-
Vishruth Gowda,Brendan Foley,Jasmine Du,Megan Esteb,Coran M. H. Watanabe Org. Biomol. Chem. 2018 16 2210
-
Xiaoyan Luo,Zhiqiang Zhou,Xin Li,Xinmiao Liang,Jinxing Ye RSC Adv. 2011 1 698
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal

清らかである:99%/99%
はかる:1g/5g
価格 ($):180.0/459.0